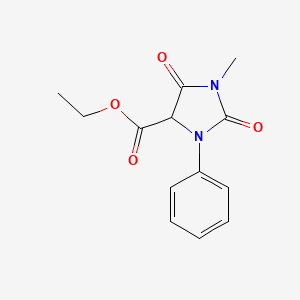
3-Oxo-3-phenylpropane-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-phenylpropane-1-sulfinic acid is an organic compound with the molecular formula C9H10O3S It is a sulfinic acid derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a keto group and a sulfinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenylpropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sulfur dioxide and hydrogen peroxide under acidic conditions. This reaction typically proceeds through the formation of an intermediate sulfonic acid, which is then reduced to the sulfinic acid.
Another method involves the use of sulfonyl chlorides as starting materials. For example, the reaction of phenylacetyl chloride with sodium sulfite in the presence of a base can yield this compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3-phenylpropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.
Major Products Formed
Oxidation: 3-Oxo-3-phenylpropane-1-sulfonic acid.
Reduction: 3-Hydroxy-3-phenylpropane-1-sulfinic acid.
Substitution: Various substituted derivatives of this compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-phenylpropane-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfinic acid derivatives and other functionalized compounds.
Biology: The compound’s ability to undergo various chemical transformations makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, with a focus on their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles to form new covalent bonds. Additionally, the keto group can undergo enolization, leading to the formation of reactive intermediates that can further react with other molecules.
In biological systems, this compound may interact with enzymes and other proteins, modulating their activity and influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-3-phenylpropane-1-sulfinic acid can be compared with other similar compounds, such as:
3-Oxo-3-phenylpropane-1-sulfonic acid: This compound is the oxidized form of this compound and has different chemical properties and reactivity.
3-Hydroxy-3-phenylpropane-1-sulfinic acid: This compound is the reduced form of this compound and exhibits different reactivity and applications.
Phenylacetic acid: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
65373-84-4 |
|---|---|
Molekularformel |
C9H10O3S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
3-oxo-3-phenylpropane-1-sulfinic acid |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-13(11)12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI-Schlüssel |
MIYVFTAYOVTHPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


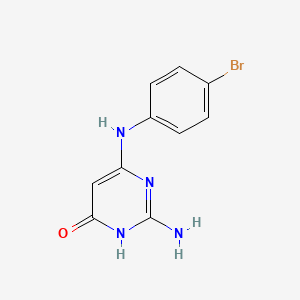
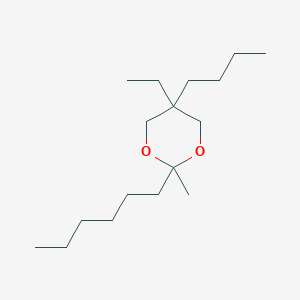
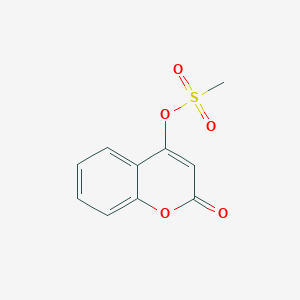
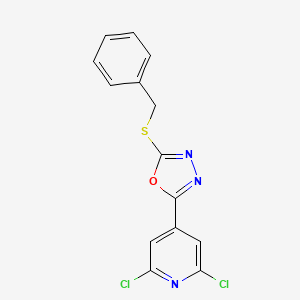

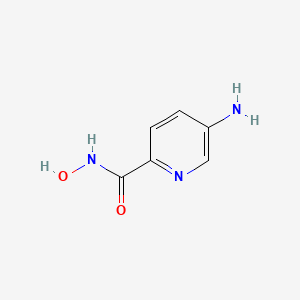
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
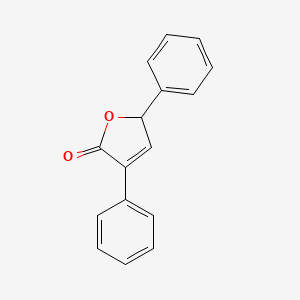
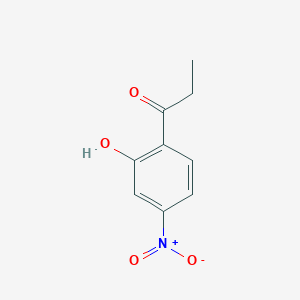

![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
